molecular formula C9H8BrNO B3092579 2-(3-Bromo-5-methoxyphenyl)acetonitrile CAS No. 123018-27-9

2-(3-Bromo-5-methoxyphenyl)acetonitrile

Cat. No. B3092579
Key on ui cas rn: 123018-27-9
M. Wt: 226.07 g/mol
InChI Key: IVKIDNUBLJFKNF-UHFFFAOYSA-N
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Patent
US08299055B2

Procedure details

Sodium cyanide (3.4 g; WAKO) was added to a DMSO (100 mL) solution of Intermediate 2 (16.3 g) at room temperature and the resulting mixture was stirred at 40° C. for 1 hour and 40 minutes. Ethyl acetate (300 mL) and saturated aqueous sodium bicarbonate solution (150 mL), and water (150 mL) were added to extract the reaction mixture, the reaction mixture was washed with saturated brine (300 mL), the organic layer was dried, and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography (Yamazen; n-hexane/ethyl acetate) to give the title compound (11.37 g).
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].CS(C)=O.[Br:8][C:9]1[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=[C:11]([CH2:17]Br)[CH:10]=1.C(=O)(O)[O-].[Na+]>O.C(OCC)(=O)C>[Br:8][C:9]1[CH:10]=[C:11]([CH2:17][C:1]#[N:2])[CH:12]=[C:13]([O:15][CH3:16])[CH:14]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
16.3 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)OC)CBr
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 40° C. for 1 hour and 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
to extract the reaction mixture
WASH
Type
WASH
Details
the reaction mixture was washed with saturated brine (300 mL)
CUSTOM
Type
CUSTOM
Details
the organic layer was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (Yamazen; n-hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)OC)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 11.37 g
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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